Fenol, 4,4'-sulfonilbis[2-(2-propenil)-

Descripción general

Descripción

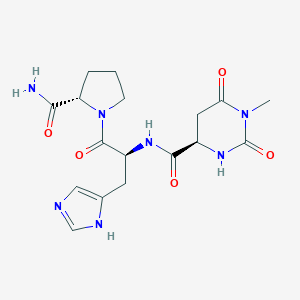

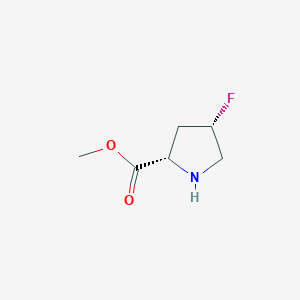

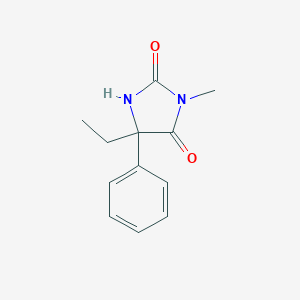

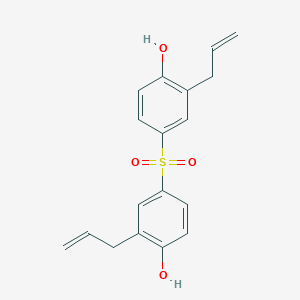

Phenol, 4,4’-sulfonylbis[2-(2-propenyl)-], also known as Bis(3-allyl-4-hydroxyphenyl)sulfone, is an organic compound with the molecular formula C18H18O4S. It is a sulfone derivative characterized by the presence of two phenolic groups connected by a sulfonyl bridge, each bearing an allyl group. This compound is notable for its applications in various fields, including polymer chemistry and materials science .

Aplicaciones Científicas De Investigación

Phenol, 4,4’-sulfonylbis[2-(2-propenyl)-] has a wide range of applications in scientific research:

Materials Science: The compound is utilized in the development of advanced materials for aerospace, automotive, and electronic applications due to its ability to enhance material properties.

Biological Research: It is investigated for its potential use in drug delivery systems and as a component in biomedical devices.

Mecanismo De Acción

Mode of Action

It is known that the compound interacts with its environment in a way that influences its physical and chemical properties .

Pharmacokinetics

Its bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted are all areas that require further investigation .

Result of Action

More research is needed to understand the specific effects of this compound at the molecular and cellular levels .

Métodos De Preparación

The synthesis of Phenol, 4,4’-sulfonylbis[2-(2-propenyl)-] typically involves the reaction of 4,4’-diallyldiphenylsulfone with a heterocyclic compound and an amino compound under inert gas conditions. The reaction is carried out at temperatures between 195-210°C . This method is advantageous due to its low byproduct formation and high yield. Industrial production methods often involve similar synthetic routes, ensuring high purity and efficiency .

Análisis De Reacciones Químicas

Phenol, 4,4’-sulfonylbis[2-(2-propenyl)-] undergoes various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

Substitution: The allyl groups can participate in electrophilic substitution reactions, forming various derivatives.

Polymerization: The compound can act as a cross-linking agent in polymerization reactions, enhancing the mechanical properties of the resulting polymers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and electrophiles for substitution reactions. Major products formed include quinones and various substituted phenolic compounds .

Comparación Con Compuestos Similares

Phenol, 4,4’-sulfonylbis[2-(2-propenyl)-] is unique due to its dual phenolic and allyl functionalities, which provide versatility in chemical reactions and applications. Similar compounds include:

Bisphenol A: Lacks the allyl groups and has different reactivity and applications.

Bis(4-hydroxyphenyl)sulfone: Similar structure but without the allyl groups, leading to different polymerization behavior.

These comparisons highlight the unique properties of Phenol, 4,4’-sulfonylbis[2-(2-propenyl)-], making it a valuable compound in various scientific and industrial applications.

Propiedades

IUPAC Name |

4-(4-hydroxy-3-prop-2-enylphenyl)sulfonyl-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4S/c1-3-5-13-11-15(7-9-17(13)19)23(21,22)16-8-10-18(20)14(12-16)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMKZABGIQJAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047598 | |

| Record name | 4,4'-Sulfonylbis[2-(prop-2-en-1-yl)phenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 4,4'-sulfonylbis[2-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

41481-66-7 | |

| Record name | 4,4′-Sulfonylbis[2-(2-propen-1-yl)phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41481-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-sulfonylbis(2-(2-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041481667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-sulfonylbis[2-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Sulfonylbis[2-(prop-2-en-1-yl)phenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-diallyl-4,4'-sulfonyldiphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is total glutathione (tGSH) and why is it important?

A1: Total glutathione (tGSH) represents the total pool of glutathione in biological samples, encompassing both its reduced (GSH) and oxidized (GSSG) forms. GSH is a crucial antioxidant, protecting cells from damage caused by reactive oxygen species (ROS). [, , , , , ]

Q2: How does exercise affect glutathione levels?

A2: Studies show that exhaustive exercise can decrease tGSH levels in various tissues like the liver, muscle, and heart. This suggests that intense physical activity can deplete glutathione stores, potentially due to increased ROS production. [, , , ]

Q3: Can glutathione supplementation improve exercise performance?

A3: While exogenous GSH administration effectively raises plasma GSH, it doesn't efficiently deliver GSH to tissues. Although N-acetylcysteine (NAC), a precursor of GSH, has shown some promise, neither direct GSH nor NAC supplementation consistently demonstrates improvement in endurance exercise performance. []

Q4: Is there a link between glutathione and chronic obstructive pulmonary disease (COPD)?

A4: Measuring serum/plasma tGSH and its reduced form (rGSH) as a marker of systemic oxidative stress in COPD is complex. Methodological inconsistencies in existing research make it difficult to draw definitive conclusions. More standardized approaches are needed to clarify the relationship between tGSH and COPD. []

Q5: How does melatonin interact with glutathione in the context of inflammation?

A5: Melatonin appears to protect against oxidative stress induced by lipopolysaccharide (LPS), a potent inflammatory agent. In animal models, melatonin administration increased both tGSH levels and the activity of the antioxidant enzyme glutathione peroxidase (GSH-PX) in the liver and brain following LPS exposure. This suggests a protective effect of melatonin against LPS-induced oxidative damage, potentially mediated by enhancing glutathione-related antioxidant defenses. []

Q6: What is the relationship between tGSH and cardiovascular disease?

A6: Lower tGSH levels are associated with an increased risk of cardiovascular disease (CVD), particularly cerebral small vessel disease. This link is independent of traditional CVD risk factors, suggesting that low tGSH itself may be a risk factor for CVD. []

Q7: Can smoking affect tGSH levels?

A7: Smoking is associated with lower blood levels of tGSH, particularly in patients undergoing hemodialysis. This suggests that smoking exacerbates oxidative stress and reduces the body's antioxidant capacity, making individuals more susceptible to oxidative damage. []

Q8: Is there a connection between tGSH and autism spectrum disorder (ASD)?

A8: While some studies report lower tGSH levels in individuals with ASD, the role of specific genes related to glutathione metabolism, such as GSTM1 and GSTT1, remains unclear. Larger studies are needed to clarify these associations. []

Q9: How does glutathione play a role in non-alcoholic steatohepatitis (NASH)?

A9: In NASH, oxidative stress contributes to liver injury and fibrosis. Green tea extract (GTE), rich in antioxidants, has been shown to protect against NASH-related damage. GTE administration increases hepatic tGSH levels, reduces liver injury markers, and attenuates fibrosis. This suggests a protective role of GTE in NASH, likely through its ability to enhance glutathione-dependent antioxidant defense mechanisms. []

Q10: Can dietary factors influence tGSH levels?

A10: Dietary intake can affect tGSH levels. For example, feeding sows diets high in cassava, which contains cyanogenic glycosides, increased tGSH levels in both sows and their suckling piglets. This suggests a potential role for dietary interventions in modulating glutathione status. []

Q11: Does vitamin E supplementation interact with tGSH levels?

A11: Vitamin E supplementation, particularly when combined with fish oil, has been shown to influence tGSH levels. In rats, vitamin E co-supplementation increased tGSH levels in the liver, heart, and red gastrocnemius muscle, suggesting a potential synergistic effect of these nutrients on glutathione status. []

Q12: What are the challenges in measuring tGSH in biological samples?

A12: Accurate and reliable measurement of tGSH in serum and plasma is challenging due to several factors, including pre-analytical variables like blood collection methods, sample handling, and storage conditions. These factors can significantly influence tGSH measurements, leading to inconsistent results across studies. [, ]

Q13: Are there specific recommendations for accurate tGSH measurement?

A13: Standardizing blood collection procedures, using appropriate stabilizers like EDTA-3DA or EDTA-NaF, and minimizing the time and temperature before plasma separation are crucial for obtaining reliable tGSH measurements. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.